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Compound Focus: Pivaloyl cyanide

CAS No.: 42867-40-3

Cat. No.: S774191

Introduction to Pivaloyl Cyanide

Pivaloyl cyanide (CAS 42867-40-3, C6GHINO, MW 111.14 g/mol) is an acyl cyanide compound characterized by the
sterically hindered pivaloyl group. This structural feature confers unique reactivity, making it valuable for synthesizing
complex molecules, including heterocycles and pharmaceuticals [1]. It is typically a liquid with a boiling point

reported between 121-125°C and 147°C, and a density of approximately 0.940 g/cm3 [2] [3]. Proper safety precautions

are essential due to the toxicity of cyanide-containing compounds.

Synthesis Methods Comparison

The table below summarizes the key synthetic methods, allowing researchers to select the most appropriate route based

on yield, safety, and available starting materials.

Method Key Catalyst/Additive Solvent/Diluent Temperature Yield Key
Reactants Advantages
Pivalic Pivalic Sodium cyanide Neat (solvent- Not specified  98.9% Very high
Anhydride + anhydride, (NaCN) free) yield; simple
Trimethylsilyl (CHs)sSIiCN workup by
Cyanide [2] distillation
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Method

Pivalic
Anhydride +
Hydrocyanic
Acid [4] [5]

Pivalic Acid
+

Hydrocyanic
Acid [4] [5]

Key
Reactants

Pivalic
anhydride,
HCN

Pivalic
acid, HCN

Catalyst/Additive

Copper(l) cyanide
(CuCN)

Copper(l) cyanide
(CuCN)

Solvent/Diluent

Diphenyl ether

Diphenyl ether

Detailed Experimental Protocols

Temperature

130-140°C

130-140°C

Yield

Not
specified

Not
specified

Protocol 1: High-Yield Synthesis from Pivalic Anhydride and
Trimethylsilyl Cyanide [2]

This method is recommended for its exceptional yield and straightforward procedure.

Reagents & Materials

¢ Pivalic anhydride (C10H1803), 93 g (0.5 mol)
e Trimethylsilyl cyanide ((CH3)sSiCN), 49.5 g (0.5 mol)

¢ Sodium cyanide (NaCN), 1 g (catalytic amount)

Equipment

e 250 mL round-bottom flask

e Magnetic stirrer and stir bar

Reflux condenser (if heating is applied)
Dropping funnel
Distillation apparatus

Procedure

Key
Advantages

Uses stable
anhydride;
continuous
production
possible

Direct route
from readily
available
pivalic acid

e Setup: Place 93 g of pivalic anhydride and 1 g of sodium cyanide into a dry 250 mL round-bottom flask
equipped with a magnetic stir bar.
e Addition: Add 49.5 g of trimethylsilyl cyanide dropwise to the reaction mixture with continuous stirring.
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e Reaction: Stir the mixture until the reaction is complete (monitor by TLC or GC-MS). The original literature
does not specify a reaction time or temperature; ambient temperature or mild heating can be used.

e Work-up: Isolate the crude pivaloyl cyanide directly from the reaction mixture by fractional distillation.

e Purification: Collect the fraction boiling at 121-125°C as pure pivaloyl cyanide.

e Output: The expected yield is ~56 g (98.9% of theory). The byproduct, pivalic acid trimethylsilyl ester, is
obtained in ~98% yield.

Protocol 2: Catalytic Synthesis from Pivalic Anhydride or Acid with
HCN [4] [5]

This method is useful when trimethylsilyl cyanide is not available, though it requires handling gaseous HCN with

extreme caution in a dedicated facility.

Reagents & Materials

Pivalic anhydride (C10H1803) OR Pivalic acid (CsH1002)
Anhydrous Hydrocyanic Acid (HCN)

Copper(l) cyanide (CuCN), 0.5-10 mol% (typical: 1-2 mol%)
Diphenyl ether (solvent)

Equipment

e High-pressure reaction vessel or sealed tube
¢ Heating mantle with temperature control
e Equipment for handling toxic gases (HCN)

Procedure

e Setup: In a suitable reaction vessel, prepare a mixture of either pivalic anhydride or pivalic acid and the
copper(l) cyanide catalyst in diphenyl ether.

e Pressurization: Introduce anhydrous hydrocyanic acid (HCN) into the system.

e Reaction: Heat the reaction mixture to 130-140°C with continuous stirring. Monitor the reaction for completion.

e Work-up: After cooling, the crude product can be isolated by evaporation of the solvent and volatile
components.

¢ Purification: Purify the crude pivaloyl cyanide by fractional distillation under reduced pressure.

Critical Operational Notes

e Cyanide Handling: All procedures must be conducted in a well-ventilated fume hood with proper personal
protective equipment (PPE). Sodium cyanide and hydrocyanic acid are extremely toxic.

e Moisture Sensitivity: The reaction is moisture-sensitive. Use anhydrous reagents and solvents, and ensure
glassware is thoroughly dried.
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e Catalyst Role: Copper(l) cyanide acts as a Lewis acid catalyst, facilitating the nucleophilic attack of the
cyanide source on the carbonyl carbon of the pivaloyl compound [4] [5].
e Storage: The final product should be stored refrigerated at 2-8°C [6].

Application in Complex Synthesis

Pivaloyl cyanide is valued for its role in multi-component reactions to construct complex molecular architectures. A

notable application is in the synthesis of highly substituted cyclic enamides, as illustrated below.

3-0x0-1-cyclohexene-1-carbonitrile (1)

1. MeMgCl
onjugate Addition

C-magnesiated nitrile 2

. Pivaloyl Chloride
N-Acylation

Acyl ketenimine 5

. Grignard Reagent
ucleophilic Attack

Enamide 8a

Click to download full resolution via product page

Diagram 1: Reaction workflow for enamide synthesis using pivaloyl cyanide chemistry [1].
In this sophisticated sequence [1]:

e A Grignard reagent first performs a conjugate addition to an unsaturated cyclic oxonitrile.

e The resulting C-magnesiated nitrile intermediate undergoes N-acylation with pivaloyl chloride, preferentially
over reaction with the Grignard reagent.

e This generates a highly reactive acyl ketenimine, which is trapped by a third nucleophile (another Grignard
reagent) to form a complex enamide with four new bonds.
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Conclusion

Pivaloyl cyanide is a synthetically valuable building block accessible via reliable methods. The catalytic condensation
of pivalic anhydride with trimethylsilyl cyanide offers a near-quantitative yield and is highly suitable for laboratory-
scale synthesis. Its utility in facilitating complex bond-forming reactions underscores its importance in modern organic

and medicinal chemistry research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic
or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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